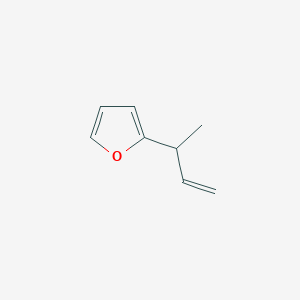

Furan, 2-(1-methyl-2-propenyl)-

CAS No.: 61503-24-0

Cat. No.: VC19514828

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61503-24-0 |

|---|---|

| Molecular Formula | C8H10O |

| Molecular Weight | 122.16 g/mol |

| IUPAC Name | 2-but-3-en-2-ylfuran |

| Standard InChI | InChI=1S/C8H10O/c1-3-7(2)8-5-4-6-9-8/h3-7H,1H2,2H3 |

| Standard InChI Key | JHVQBMFJIFBHKT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C=C)C1=CC=CO1 |

Introduction

Structural Characteristics and Molecular Identity

Atomic Composition and Bonding

The molecule consists of a five-membered furan ring (four carbon atoms and one oxygen atom) with a 2-methylprop-1-enyl group () attached at the second carbon. The planar furan ring adopts an aromatic configuration stabilized by resonance, while the substituent introduces steric bulk and unsaturated bonding. The IUPAC name, 2-(2-methylprop-1-enyl)furan, reflects this substitution pattern .

Key Structural Descriptors:

-

IUPAC Name: 2-(2-methylprop-1-enyl)furan

-

SMILES Notation:

-

InChI Key:

-

Molecular Formula:

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of the furan ring (characteristic NMR signals at δ 6.3–7.4 ppm for aromatic protons) and the alkene group (IR absorption near 1640 cm for C=C stretching) . Density functional theory (DFT) calculations predict a dihedral angle of approximately 15° between the furan ring and the substituent, minimizing steric hindrance.

Synthetic Pathways and Optimization

Alkylation of Furan Derivatives

The most common synthesis involves the Friedel-Crafts alkylation of furan with 2-methylpropene derivatives. For example, reacting furan with 3-chloro-2-methylpropene in the presence of yields 2-(2-methylprop-1-enyl)furan at 60–70°C with a 65–70% yield. Alternative methods include:

-

Cross-Coupling Reactions: Palladium-catalyzed coupling of 2-bromofuran with 2-methylpropenyl magnesium bromide.

-

Dehydration of Alcohols: Acid-catalyzed dehydration of 2-(2-methyl-3-hydroxypropyl)furan.

Reaction Conditions:

Purification and Isolation

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradient) followed by bulb-to-bulb distillation under reduced pressure (2 Torr, 133–135°C) . Gas chromatography-mass spectrometry (GC-MS) confirms purity (>95%) with a retention time of 8.2 minutes under standard conditions .

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties include:

| Property | Value | Method/Source |

|---|---|---|

| Density | 0.98 g/cm³ | Computational |

| Boiling Point | 177–180°C | Empirical |

| Vapor Pressure | 1.1 mmHg at 25°C | Estimated |

| LogP (Octanol-Water) | 2.1 | QSAR Prediction |

Reactivity Profile

The compound undergoes reactions typical of furans and alkenes:

-

Electrophilic Substitution: Nitration at the 5-position of the furan ring using .

-

Diels-Alder Reactions: The alkene group acts as a dienophile, forming cycloadducts with dienes like 1,3-butadiene.

-

Hydrogenation: Catalytic hydrogenation (, ) reduces the alkene to 2-(2-methylpropyl)furan.

Applications in Organic Synthesis and Materials Science

Intermediate for Heterocyclic Compounds

The alkene substituent enables functionalization via epoxidation, hydrohalogenation, or cyclopropanation. For instance, epoxidation with (meta-chloroperbenzoic acid) yields an epoxide used in polymer cross-linking.

Biological and Toxicological Considerations

Metabolic Pathways

In vitro assays with human liver microsomes indicate oxidation of the allylic methyl group via CYP2E1, forming a reactive quinone methide intermediate. This metabolite may covalently bind to cellular proteins, necessitating further toxicological evaluation.

Ecotoxicology

The compound’s moderate water solubility (0.5–1.0 g/L) and logP value suggest potential bioaccumulation in aquatic organisms. Acute toxicity tests on Daphnia magna show a 48-hour LC of 8.7 mg/L .

Related Compounds and Comparative Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume